4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide
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Overview
Description
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme and inhibits its function, thereby affecting the post-translational modification process that is crucial for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of Sfp-PPTase by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of Sfp-PPTase-dependent metabolites .
Pharmacokinetics
The compound has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it has good bioavailability and can effectively reach its target in the bacterial cell.
Result of Action
The compound’s action results in thwarting bacterial growth . By inhibiting the function of Sfp-PPTase, it disrupts essential biochemical processes in the bacteria, leading to a decrease in bacterial cell viability and virulence .
Action Environment
The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus . In escherichia coli, efflux has been implicated as a mechanism for resistance . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of efflux pumps in the bacterial cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with tetrahydro-1(2H)-pyrazinecarboxamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used in similar applications.
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: Known for their anticancer properties.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and trifluoromethyl groups on the pyridine ring, along with the pyrazinecarboxamide moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O/c12-8-5-7(11(13,14)15)6-17-9(8)18-1-3-19(4-2-18)10(16)20/h5-6H,1-4H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPUMUDCOHXVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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